molecular formula C12H12FNO2 B12442887 3-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde

3-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde

Cat. No.: B12442887
M. Wt: 221.23 g/mol
InChI Key: CWWNMDUJOHHJQU-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde is an organic compound that features a fluorine atom, a piperidinone ring, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with 2-oxopiperidine under specific conditions. One common method includes:

    Starting Materials: 3-Fluorobenzaldehyde and 2-oxopiperidine.

    Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine.

    Procedure: The reactants are mixed and stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Fluoro-4-(2-oxopiperidin-1-yl)benzoic acid.

    Reduction: 3-Fluoro-4-(2-oxopiperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(2-oxopiperidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde group.

    3-Fluoro-4-(2-oxopiperidin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-Fluoro-4-(2-oxopiperidin-1-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.

Uniqueness

3-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable in the synthesis of specialized compounds and in studies requiring precise molecular interactions.

Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

3-fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde

InChI

InChI=1S/C12H12FNO2/c13-10-7-9(8-15)4-5-11(10)14-6-2-1-3-12(14)16/h4-5,7-8H,1-3,6H2

InChI Key

CWWNMDUJOHHJQU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=C(C=C(C=C2)C=O)F

Origin of Product

United States

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